5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine
Overview
Description
5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine is a chemical compound with the CAS Number: 76784-70-8 . It has a molecular weight of 221.28 and its IUPAC name is 5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine . The compound’s linear formula is C10H11N3OS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3OS/c1-7(9-12-13-10(11)15-9)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) . This code provides a standard way to encode the compound’s molecular structure using text. The SMILES representation is CC(C1=NN=C(S1)N)OC2=CC=CC=C2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 221.28 . Its molecular formula is C10H11N3OS . Unfortunately, the specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Structural and Interaction Analysis
Research on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including structural determination and analysis of noncovalent interactions, provides foundational insights into the chemical behavior and potential applications of similar thiadiazole derivatives. These studies reveal the importance of halogen substitutions in influencing the strength and nature of intra- and intermolecular interactions, a factor that could be relevant for designing thiadiazole-based compounds with desired physical and chemical properties (El-Emam et al., 2020).
Chemical Reactivity and Synthesis
Investigations into the reactivity of thiadiazole derivatives, such as the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, shed light on the synthetic versatility of these compounds. These studies illustrate the potential for thiadiazole derivatives to participate in a wide range of chemical transformations, leading to diverse heterocyclic structures that could have applications in drug development and material science (Maadadi et al., 2016).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved data, 1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Some derivatives have shown good potency as anticonvulsant agents which are highly effective and have less toxicity .
Safety and Hazards
properties
IUPAC Name |
5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-7(9-12-13-10(11)15-9)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNCXTKLAZBINA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)N)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327994 | |
Record name | 5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808304 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
76784-70-8 | |
Record name | 5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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